Cas no 20107-13-5 ((+)-cis-methylkhellactone)

(+)-cis-methylkhellactone 化学的及び物理的性質

名前と識別子

-

- (+)-cis-methylkhellactone

- (-)-trans-khellactone 4'-methyl ether

- (9R)-9r-Hydroxy-10c-methoxy-8,8-dimethyl-9,10-dihydro-8H-pyrano[2,3-f]chromen-2-on

- (9R)-9r-hydroxy-10c-methoxy-8,8-dimethyl-9,10-dihydro-8H-pyrano[2,3-f]chromen-2-one

- cis-4'-O-methylkhellactone

- cis-Methylkhellactone

- [ "" ]

- AKOS040761511

- (+)-cis-Methylkellactone

- CHEMBL463444

- 20107-13-5

- (9R,10R)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one

- CS-0138413

-

- インチ: InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14-/m1/s1

- InChIKey: MDDPVXHWOABQJQ-ZIAGYGMSSA-N

- ほほえんだ: CC1([C@@H]([C@@H](c2c(ccc3c2oc(=O)cc3)O1)OC)O)C

計算された属性

- せいみつぶんしりょう: 276.09977361g/mol

- どういたいしつりょう: 276.09977361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 430

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),

- ふってん: 414.6±45.0 °C at 760 mmHg

- フラッシュポイント: 154.2±22.2 °C

- ようかいど: 微溶性(2.2 g/l)(25ºC)、

- じょうきあつ: 0.0±1.0 mmHg at 25°C

(+)-cis-methylkhellactone セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(+)-cis-methylkhellactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3667-1 mg |

cis-Methylkhellactone |

20107-13-5 | 1mg |

¥2035.00 | 2022-02-28 | ||

| A2B Chem LLC | AF36257-5mg |

cis-Methylkhellactone |

20107-13-5 | 98.0% | 5mg |

$610.00 | 2024-04-20 | |

| TargetMol Chemicals | TN3667-5 mg |

cis-Methylkhellactone |

20107-13-5 | 98% | 5mg |

¥ 3,420 | 2023-07-10 | |

| TargetMol Chemicals | TN3667-1 ml * 10 mm |

cis-Methylkhellactone |

20107-13-5 | 1 ml * 10 mm |

¥ 3520 | 2024-07-19 | ||

| TargetMol Chemicals | TN3667-5mg |

cis-Methylkhellactone |

20107-13-5 | 5mg |

¥ 3420 | 2024-07-19 | ||

| TargetMol Chemicals | TN3667-1 mL * 10 mM (in DMSO) |

cis-Methylkhellactone |

20107-13-5 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 3520 | 2023-09-15 |

(+)-cis-methylkhellactone 関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

(+)-cis-methylkhellactoneに関する追加情報

Introduction to (+)-cis-Methylkhellactone (CAS No. 20107-13-5)

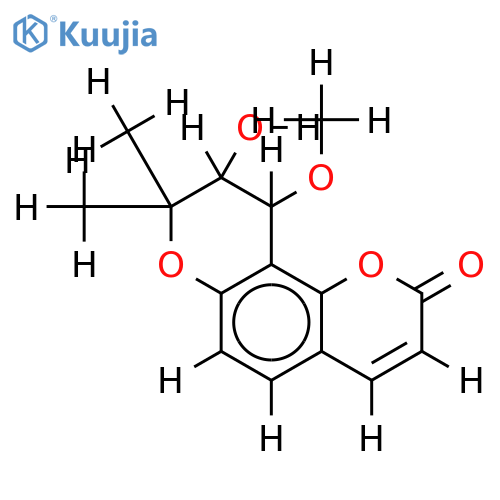

(+)-cis-Methylkhellactone, identified by the Chemical Abstracts Service Number (CAS No.) 20107-13-5, is a naturally occurring lactone compound that has garnered significant attention in the field of pharmaceutical research and natural product chemistry. This compound belongs to the family of khellactones, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of (+)-cis-Methylkhellactone make it a subject of intense study, particularly in the context of its pharmacological properties and mechanisms of action.

The chemical structure of (+)-cis-Methylkhellactone consists of a cyclic ester with a methyl group at the C-3 position and a cis configuration around the C-3/C-4 bond. This specific arrangement contributes to its distinct pharmacological profile, making it a valuable candidate for further investigation in drug discovery and development. The compound is primarily derived from plants belonging to the Apiaceae family, particularly from species such as Ammi visnaga and Ammi majus, which have been traditionally used in folk medicine for various ailments.

In recent years, (+)-cis-Methylkhellactone has been the focus of numerous scientific studies aimed at elucidating its biological activities and potential therapeutic benefits. Research has demonstrated that this compound exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, and antioxidant properties. These findings have prompted further investigation into its mechanisms of action, which are believed to involve interactions with various cellular targets and signaling pathways.

One of the most intriguing aspects of (+)-cis-Methylkhellactone is its potential role in modulating inflammatory responses. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. Additionally, it has been observed to reduce inflammation-related oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. These effects suggest that (+)-cis-Methylkhellactone may have therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest regarding (+)-cis-Methylkhellactone is its analgesic properties. Preclinical studies have indicated that this compound can effectively alleviate pain by acting on opioid receptors in the central nervous system. Unlike traditional analgesics such as nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects, (+)-cis-Methylkhellactone appears to offer pain relief with a potentially lower risk of adverse reactions. This makes it an attractive candidate for developing novel pain management strategies.

The antioxidant activity of (+)-cis-Methylkhellactone has also been extensively studied. Reactive oxygen species (ROS) are known to contribute to various pathological processes, including aging and degenerative diseases. By scavenging ROS and enhancing endogenous antioxidant defenses, (+)-cis-Methylkhellactone may help protect cells from oxidative damage. This property has raised interest in its potential application for preventing or treating oxidative stress-related conditions, such as neurodegenerative diseases like Alzheimer's and Parkinson's.

Recent advancements in synthetic chemistry have enabled the development of more efficient methods for the production and modification of (+)-cis-Methylkhellactone. These synthetic approaches not only facilitate large-scale production but also allow for the creation of derivatives with enhanced biological activity. For instance, structural modifications at key positions within the lactone ring have been shown to improve potency and selectivity towards specific biological targets. Such modifications hold promise for developing new pharmaceutical agents based on the scaffold of (+)-cis-Methylkhellactone.

The pharmacokinetic profile of (+)-cis-Methylkhellactone is another critical aspect that has been studied to understand its potential therapeutic efficacy. Research has shown that this compound exhibits moderate solubility in water and lipids, which suggests good bioavailability following oral administration. Additionally, preliminary studies indicate that (+)-cis-Methylkhellactone is metabolized in the liver through cytochrome P450-dependent pathways, similar to many other natural products. Understanding these metabolic processes is essential for optimizing drug dosing and minimizing potential drug-drug interactions.

In conclusion, (+)-cis-Methylkhellactone (CAS No. 20107-13-5) is a promising natural product with a diverse range of biological activities. Its anti-inflammatory, analgesic, and antioxidant properties make it a valuable candidate for further research into novel therapeutic interventions. Advances in synthetic chemistry and pharmacokinetic studies continue to enhance our understanding of this compound's potential applications in medicine. As research progresses, (+)-cis-Methylkhellactone is likely to play an increasingly important role in the development of new drugs targeting various diseases.

20107-13-5 ((+)-cis-methylkhellactone) 関連製品

- 1805582-65-3(3-Bromo-6-cyano-2-ethylphenylacetic acid)

- 74402-57-6(Methyl 3-cyanopyrazinecarboxylate)

- 1213211-53-0((1R)-1-(4-methanesulfonylphenyl)propan-1-amine)

- 380352-98-7(4-({(3E)-2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidenemethyl}amino)benzonitrile)

- 1361589-49-2(6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)

- 2034253-23-9(2-cyclohexyl-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one)

- 37141-01-8(5-Aminobenzene-1,2,3-tricarboxylic acid)

- 6085-93-4(2-chloro-N-ethyl-4-nitroaniline)

- 1118833-53-6(Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)

- 2137507-07-2(3-(2-Methylbutan-2-yl)-1,4-diazepan-2-one)